molecular formula C6H14ClNO2S B1382688 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 2094938-84-6

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B1382688
CAS No.: 2094938-84-6
M. Wt: 199.7 g/mol
InChI Key: RQCWPAXUTYKLFT-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride is a chemical compound with a unique structure that includes a thiolane ring and an aminoethyl group

Scientific Research Applications

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Safety and Hazards

AMA is classified as causing skin corrosion (Category 1B), H314 and serious eye damage (Category 1), H318 .

Future Directions

AMA is being used to synthesize polymers for nucleic acid complexation and polyplex formation . It also has potential applications in drug delivery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride typically involves the reaction of thiolane derivatives with aminoethyl compounds under controlled conditions. One common method involves the use of thiolane-1,1-dione as a starting material, which is then reacted with 2-aminoethylamine in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiolane derivatives.

    Substitution: Various substituted thiolane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simple amino alcohol with similar functional groups but lacks the thiolane ring.

    (2-Aminoethyl)trimethylammonium chloride: Contains an aminoethyl group but with a different overall structure and properties.

Uniqueness

2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific redox reactions and interactions that are not possible with simpler compounds like ethanolamine.

Properties

IUPAC Name

2-(1,1-dioxothiolan-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c7-4-3-6-2-1-5-10(6,8)9;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCWPAXUTYKLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(S(=O)(=O)C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 2
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 3
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 4
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 5
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 6
2-(2-Aminoethyl)-1lambda6-thiolane-1,1-dione hydrochloride

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